molecular formula C21H30N4O5S. C4H4O4 B602142 Acotiamide impurity 8 Maleate CAS No. 185105-17-3

Acotiamide impurity 8 Maleate

Cat. No.: B602142
CAS No.: 185105-17-3
M. Wt: 566.63
InChI Key:
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Preparation Methods

The synthesis of acotiamide impurity 8 maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The synthetic route typically includes:

Industrial production methods follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Acotiamide impurity 8 maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acotiamide impurity 8 maleate is not fully understood. it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine . By inhibiting this enzyme, the compound may enhance acetylcholine-induced contractions and motility in the gastrointestinal tract. This mechanism is similar to that of acotiamide, which is used to treat functional dyspepsia .

Comparison with Similar Compounds

Acotiamide impurity 8 maleate can be compared with other impurities and related compounds of acotiamide:

    Acotiamide impurity 1: Similar in structure but lacks the maleate moiety.

    Acotiamide impurity 2: Contains different substituents on the thiazole ring.

    Acotiamide impurity 3: Features a different amide linkage.

The uniqueness of this compound lies in its specific structure, which includes both the thiazole ring and the maleate moiety. This combination may influence its chemical reactivity and biological activity, distinguishing it from other related compounds .

Properties

CAS No.

185105-17-3

Molecular Formula

C21H30N4O5S. C4H4O4

Molecular Weight

566.63

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate

Origin of Product

United States

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